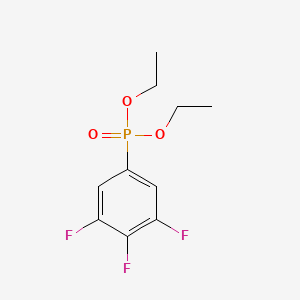

Diethyl (3,4,5-Trifluorophenyl)phosphonate

Cat. No. B8403512

M. Wt: 268.17 g/mol

InChI Key: UARXKPFJIFTXKC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08846978B2

Procedure details

Trifluorobromobenzene (1.70 mL, 14.2 mmol), diethyl phosphite (2.20 mL, 17.1 mmol), N,N-dicyclohexylmethylamine (4.60 mL, 21.3 mmol) and ethanol (50 mL) were all combined in a nitrogen purged round bottom flask. After stirring for 5 minutes, triphenylphosphine (223 mg, 0.85 mmol) and palladium acetate (64 mg, 0.28 mmol) were added to the flask as one. The solution was heated to 76° C. and allowed to stir overnight. The solution started as a translucent brown color but was clearer by morning. Upon cooling, a silica plug (starting with hexanes as eluent, and increasing the polarity with ethyl acetate as needed) was run and a UV-active spot (Rf=0.35 in 1:1 hexanes:ethyl acetate) was isolated. The final product is a clear oil (3.477 g, 91% yield). 1H NMR (400.14 MHz, CDCl3) δ 7.44 (dt, J=14.4, 6.50 Hz 2H), 4.19-4.07 (m, 4H), 1.34 (t, J=7.07 Hz, 6H). 13C {1H} NMR (100.62 MHz, CDCl3) δ 151.1 (dddd, J=254.7, 25.4, 10.1, 2.9 Hz, 2C), 142.5 (dtd, J=258.6, 15.1, 3.3 Hz), 125.0 (dtd, J=194.5, 5.8, 5.2 Hz), 116.3-116 (m, 2C), 62.72 (d, J=5.63 Hz, 2C), 16.16 (d, J=6.34 Hz, 2C). 31P {1H} NMR (161.97 MHz, CDCl3): δ 14.94. Analysis calculated (found) %: C 44.79 (44.51), H 4.51(4.65). MS (FAB, m/z): 283 (M+, 100%). Exact mass calculated (found) for [M+H]+, m/z): 283.07109 (283.07135).

[Compound]

Name

hexanes

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Six

[Compound]

Name

hexanes

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[C:4]([F:9])[C:3]=1[F:10].[P:11]([O-:18])([O:15][CH2:16][CH3:17])[O:12][CH2:13][CH3:14].C1(CNCC2CCCCC2)CCCCC1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C.C(O)C>[F:1][C:2]1[CH:7]=[C:6]([P:11](=[O:18])([O:15][CH2:16][CH3:17])[O:12][CH2:13][CH3:14])[CH:5]=[C:4]([F:9])[C:3]=1[F:10] |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C(=C(C=C1)Br)F)F

|

Step Two

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

2.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(OCC)(OCC)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

4.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)CNCC1CCCCC1

|

Step Five

|

Name

|

|

|

Quantity

|

223 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

64 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

Step Six

[Compound]

|

Name

|

hexanes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

hexanes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

76 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for 5 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

all combined in a nitrogen purged round bottom flask

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir overnight

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Upon cooling

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |